molecular formula C13H14N2O4 B2929260 methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate CAS No. 922851-90-9

methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate

Cat. No.: B2929260
CAS No.: 922851-90-9
M. Wt: 262.265
InChI Key: OSZBREUSZWQZRC-UHFFFAOYSA-N
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Description

Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclopropylcarbamoyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclopropylcarbamoyl group and the formamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate include:

  • Methyl 4-chlorocarbonylbenzoate
  • Methyl 4-aminobenzoate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. For example, the presence of the cyclopropylcarbamoyl group may enhance its stability or reactivity in certain reactions compared to other benzoate esters.

Properties

IUPAC Name

methyl 4-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)8-2-4-9(5-3-8)14-11(16)12(17)15-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBREUSZWQZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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